molecular formula C20H23N3O5S B2917726 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-18-4

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2917726
CAS No.: 899968-18-4
M. Wt: 417.48
InChI Key: QOCONLILJZRNGL-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a benzodioxole carboxamide core linked to a sulfonylethylpiperazine moiety. This structural combination suggests possible applications in medicinal chemistry, particularly for central nervous system (CNS) targets, as phenylpiperazine derivatives are known for receptor modulation (e.g., serotonin, dopamine) .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-20(16-6-7-18-19(14-16)28-15-27-18)21-8-13-29(25,26)23-11-9-22(10-12-23)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCONLILJZRNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 4-phenylpiperazine.

    Introduction of the sulfonyl group: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with benzodioxole: The final step involves coupling the sulfonylated phenylpiperazine with a benzodioxole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent variations, synthesis, and physicochemical properties inferred from spectral data.

N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bd)

  • Structure: Shares the benzodioxole carboxamide core but incorporates a 4-acetylanilino-substituted thiazole ring.
  • Key Features: Exists as tautomers (enol and keto forms), confirmed by NMR (δ9.26 for NH proton in enol form) and IR (1768 cm⁻¹ for carbonyl stretching) . Synthesis: Catalyst-free Hantzsch cyclization with 76% yield, indicating efficient preparation .

N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bb)

  • Structure: Similar to 5bd but substitutes acetylanilino with a nitroanilino group.
  • Key Features :
    • Nitro group increases electron-withdrawing effects, altering electronic properties (e.g., IR peak at 1668 cm⁻¹ for C=O) .
    • Synthesis: 75% yield via Hantzsch cyclization, comparable to 5bd .
  • Comparison : The nitro group may reduce metabolic stability compared to the target compound’s phenylpiperazine moiety, which is often metabolized via N-dealkylation.

Thieno[3,4-c]pyrrole Derivative ()

  • Structure: Contains a thienopyrrole scaffold with a sulfonylethyl group and ethoxy/methoxy phenyl substituents.
  • Sulfonyl group is integrated into a larger substituent, possibly enhancing steric bulk.
  • Comparison : The ethoxy/methoxy groups could improve membrane permeability but reduce aqueous solubility relative to the target compound’s piperazine chain.

N-[2-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide ()

  • Structure : Benzodioxole carboxamide core with a trifluoromethylphenyl substituent.
  • Key Features :
    • The trifluoromethyl group increases hydrophobicity (logP likely higher than the target compound) and metabolic resistance .
  • Comparison : Lacks the sulfonylethylpiperazine chain, which in the target compound may confer receptor-binding advantages via nitrogen lone pairs.

Comparative Analysis Table

Compound Core Structure Key Substituents Physicochemical Properties Synthesis Yield Notable Spectral Data
Target Compound Benzodioxole carboxamide 4-Phenylpiperazinyl sulfonyl ethyl High polarity (sulfonyl group) N/A N/A (data not provided)
5bd () Benzodioxole carboxamide Thiazole, 4-acetylanilino, hydroxyl Tautomerism, H-bonding 76% 1H-NMR δ9.26 (NH), IR 1768 cm⁻¹
5bb () Benzodioxole carboxamide Thiazole, 4-nitroanilino, hydroxyl Electron-withdrawing nitro group 75% IR 1668 cm⁻¹ (C=O)
Thienopyrrole Derivative () Thieno[3,4-c]pyrrole Ethoxy/methoxy phenyl, sulfonylethyl Rigid scaffold, steric bulk N/A N/A (patent data)
Trifluoromethylphenyl analog () Benzodioxole carboxamide 2-(Trifluoromethyl)phenyl High hydrophobicity (CF₃ group) N/A MFCD02859589 (CAS registry)

Discussion of Structural and Functional Implications

  • Sulfonyl vs. Thiazole Substituents: The target compound’s sulfonylethylpiperazine chain likely enhances solubility and receptor interaction compared to thiazole-based analogs (5bd, 5bb), which rely on hydroxyl/acetylanilino groups for polarity .
  • Piperazine vs. Trifluoromethylphenyl : The phenylpiperazine moiety may offer better CNS penetration than the trifluoromethylphenyl group, though the latter improves metabolic stability .

Biological Activity

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole core linked to a sulfonyl group attached to a phenylpiperazine , which is known for its diverse pharmacological effects. The molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S and it has a molecular weight of approximately 370.44 g/mol.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds with similar structures. For instance, derivatives of benzodioxole have shown promising activity against various parasites:

CompoundIC50 (μM)Target ParasiteReference
LINS0301113.3Trypanosoma cruzi
LINS0300316.7Leishmania infantum

These compounds exhibited low cytotoxicity towards mammalian cells, indicating a favorable selectivity index (SI), which is crucial for therapeutic applications.

Neuropharmacological Effects

The phenylpiperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds like this compound may exhibit:

  • Antidepressant-like effects : Through modulation of serotonin pathways.
  • Anxiolytic properties : By influencing GABAergic transmission.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are pivotal in mood regulation and anxiety.
  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival, such as N5,N10-methylenetetrahydrofolate dehydrogenase.

Study 1: Antiparasitic Efficacy

A study conducted on a series of benzodioxole derivatives demonstrated that modifications in the sulfonamide group significantly affect the antiparasitic activity. The derivatives were tested against T. cruzi and L. infantum, showing IC50 values comparable to established antiparasitic agents while maintaining lower cytotoxicity levels .

Study 2: Neuropharmacological Assessment

Research evaluating the neuropharmacological profiles of phenylpiperazine derivatives indicated that these compounds could significantly reduce anxiety-like behaviors in animal models. The findings suggest potential applications in treating anxiety disorders .

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